molecular formula C15H14FNO2 B6374692 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol CAS No. 1261971-66-7

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol

Cat. No.: B6374692
CAS No.: 1261971-66-7
M. Wt: 259.27 g/mol
InChI Key: ADJCYPLZRHXBKB-UHFFFAOYSA-N
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Description

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is a chemical compound that belongs to the family of phenols It is characterized by the presence of a fluorine atom and a dimethylaminocarbonyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol typically involves the reaction of 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid with a fluorinated phenol derivative. . The reaction conditions include the use of a base such as potassium carbonate, a solvent like tetrahydrofuran, and a palladium catalyst. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize the importance of safety and environmental considerations, such as the proper handling and disposal of hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group results in the formation of quinones, while reduction of the carbonyl group yields alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used. For example, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, while in materials science, it may contribute to the properties of the final product .

Comparison with Similar Compounds

Similar Compounds

  • 4-(N,N-Dimethylaminocarbonyl)phenylboronic acid
  • 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid
  • 5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-fluorophenol

Uniqueness

5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-fluorophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO2/c1-17(2)15(19)11-5-3-10(4-6-11)12-7-13(16)9-14(18)8-12/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJCYPLZRHXBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20684462
Record name 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-66-7
Record name 3'-Fluoro-5'-hydroxy-N,N-dimethyl[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20684462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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